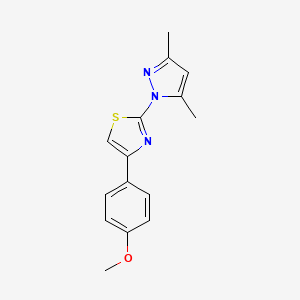

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-10-8-11(2)18(17-10)15-16-14(9-20-15)12-4-6-13(19-3)7-5-12/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRGAFDFPYFMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

Thiazole Ring Formation: The thiazole ring is often formed by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Coupling Reactions: The final step involves coupling the pyrazole and thiazole rings with the methoxyphenyl group. This can be achieved through various cross-coupling reactions, such as Suzuki or Heck reactions, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the pyrazole or thiazole rings, potentially leading to ring-opened products or hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring and the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions (acidic, basic, or neutral).

Major Products

Oxidation Products: Phenolic derivatives and quinones.

Reduction Products: Hydrogenated heterocycles and ring-opened products.

Substitution Products: Halogenated, alkylated, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. Specifically, compounds similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole have been shown to inhibit cell proliferation in various cancer cell lines:

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| D-16 | MCF-7 | 1.0 |

| D-20 | A549 | 2.5 |

These results suggest that the presence of the pyrazole and thiazole moieties may enhance the anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) for various strains is summarized below:

| Microorganism | MIC (µM) |

|---|---|

| E. coli | 7.5 |

| S. aureus | 6.0 |

| A. niger | 8.0 |

Studies indicate that modifications in the thiazole ring can significantly affect antimicrobial potency, suggesting a structure-activity relationship (SAR) that merits further exploration .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results indicate that it possesses moderate antioxidant activity, which may contribute to its therapeutic effects by reducing oxidative stress in cells .

Organic Electronics

Compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole are being investigated for their potential use in organic electronic devices due to their semiconducting properties. The incorporation of thiazole derivatives into polymer matrices has shown promise in enhancing charge transport characteristics .

Photovoltaic Cells

Research into the application of this compound in dye-sensitized solar cells (DSSCs) has revealed its potential as a sensitizer due to its ability to absorb light effectively and convert it into electrical energy .

Case Study 1: Anticancer Efficacy

A study conducted by Kumar et al. involved synthesizing various thiazole derivatives, including the target compound, and testing their efficacy against breast cancer cells (MCF-7). The results highlighted that the compound exhibited significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives of thiazole were screened against clinical isolates of bacteria and fungi. The findings suggested that modifications to the methoxy group significantly influenced activity against resistant strains .

Wirkmechanismus

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s heterocyclic rings can facilitate binding to these targets, influencing biological pathways and exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Antifungal Activity

- Target Compound: Limited direct data on antifungal activity are available, but structurally related thiazolyl hydrazones with 4-methoxyphenyl groups (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-methoxyphenyl)thiazole) exhibit moderate anticandidal activity against Candida utilis (MIC = 250 µg/mL). This is significantly less potent than fluconazole (MIC = 2 µg/mL) .

Anticancer Activity

- Hydrazinyl-Furan Hybrids : The presence of a hydrazinyl-furan moiety (e.g., in ) correlates with both antifungal and cytotoxic activities, suggesting that extended conjugation may enhance bioactivity .

Structural and Physicochemical Properties

Structural Insights

- Planarity and Conformation : The target compound’s pyrazole and thiazole rings are likely planar, similar to isostructural fluorophenyl derivatives in . However, substituents like the methoxy group may introduce slight torsional angles, reducing planarity compared to fully fluorinated analogs .

- Solubility : The methoxy group enhances water solubility relative to chloro or fluoro substituents, which could improve bioavailability but reduce membrane penetration .

Research Findings and Implications

- Substituent Trade-offs : Electron-donating groups (e.g., methoxy) favor solubility but reduce cytotoxic potency, while electron-withdrawing groups (e.g., chloro) enhance bioactivity at the expense of solubility .

- Tool Dependency : Advances in computational tools (e.g., Multiwfn for wavefunction analysis) and crystallographic software (e.g., SHELXL) have been pivotal in elucidating structure-activity relationships for these compounds .

Biologische Aktivität

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole is of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 306.41 g/mol. The structure features a thiazole ring linked to a pyrazole moiety and a methoxy-substituted phenyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. The mechanism of action involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest.

- Case Study : In vitro assays showed that the compound exhibited cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and HT-29 (human colorectal adenocarcinoma). The IC50 values were found to be lower than those of standard chemotherapeutic agents like doxorubicin .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| A-431 | 12.5 | Doxorubicin | 15 |

| HT-29 | 10.0 | Doxorubicin | 13 |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Research Findings : A study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has been evaluated for anti-inflammatory properties.

- Mechanism : It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The thiazole moiety is particularly significant in enhancing this activity .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. For instance:

- Substituents : The presence of the methoxy group on the phenyl ring enhances lipophilicity and may improve cellular uptake.

- Pyrazole Moiety : The dimethyl substitution on the pyrazole ring contributes to increased potency against cancer cells due to enhanced interaction with target proteins involved in tumor growth and proliferation .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyrazole formation | DMSO, 18h reflux | 65% | |

| Thiazole coupling | CuSO₄/ascorbate, THF/H₂O, 50°C | 61% |

Basic: How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

A multi-technique approach is essential:

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 314.41 for related analogs) .

- X-ray Crystallography : SHELXL refinement () resolves bond lengths/angles (e.g., pyrazole-thiazole dihedral angles ~15–25°) and validates stereochemistry .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

Crystallography using SHELX software () provides atomic-level insights:

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction at low temperature (100 K) minimizes thermal motion artifacts.

- Refinement : SHELXL refines parameters (R₁ < 0.05) by adjusting occupancy, anisotropic displacement, and hydrogen bonding. For example, resolved a dihydro-pyrazole derivative’s chair conformation using this approach.

- Validation : PLATON () checks for missed symmetry, voids, and twinning. Discrepancies in bond lengths (e.g., C-N vs. C-S) may indicate tautomerism or disorder, requiring iterative refinement .

Advanced: What strategies are used to analyze biological activity through molecular docking?

Methodological Answer:

Docking studies (e.g., Autodock Vina, Glide) predict interactions with targets like 14-α-demethylase (PDB: 3LD6) ():

- Ligand Preparation : Optimize the compound’s 3D structure (MMFF94 force field) and assign partial charges.

- Grid Generation : Focus on the enzyme’s active site (e.g., heme-binding region for antifungal activity).

- Scoring : Analyze binding affinity (ΔG < -8 kcal/mol) and key interactions (e.g., π-π stacking with Phe residues, H-bonding with methoxy groups). reported promising docking scores for related triazole-thiazole hybrids, justifying in vitro antifungal assays .

Advanced: How can conflicting bioactivity data across studies be reconciled?

Methodological Answer:

Contradictions (e.g., varying IC₅₀ values) arise from assay conditions or structural impurities. Mitigation strategies include:

- Reproducibility Checks : Standardize protocols (e.g., MIC assays in RPMI-1640 media for antifungal studies).

- Purity Validation : HPLC (>95% purity) and elemental analysis (C, H, N ±0.3%) ensure compound integrity ().

- Structural Analog Comparison : Compare substituent effects. For example, 4-methoxyphenyl enhances solubility but may reduce membrane permeability vs. halogenated analogs .

Advanced: What synthetic modifications enhance the compound’s bioactivity?

Methodological Answer:

Derivatization focuses on key positions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.